2-Amino-3,5-dichloro-N-isopropylbenzamide
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Overview
Description
2-Amino-3,5-dichloro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H12Cl2N2O and a molecular weight of 247.12 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chlorine atoms, an amino group, and an isopropyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dichloro-N-isopropylbenzamide typically involves a multi-step process. One common method includes the following steps :
Preparation of Mixed Amide: Isatoic anhydride is added to a reaction solvent (e.g., ethyl acetate, dichloromethane) at a concentration of 5-10 times the weight of isatoic anhydride. The reaction is carried out at 20-40°C with the addition of isopropylamine. The reaction mixture is monitored using liquid chromatography.
Formation of this compound: The reaction mixture from the first step is treated with dichlorohydantoin (DCDMH) at 20-40°C. The reaction is monitored, and upon completion, the mixture is concentrated under reduced pressure, filtered, and the solid product is washed with hot water and methanol to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dichloro-N-isopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2-Amino-3,5-dichloro-N-isopropylbenzamide has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dichloro-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways . The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, in the treatment of neurological disorders, it may regulate the balance of neurotransmitters like dopamine and norepinephrine in the brain .
Comparison with Similar Compounds
2-Amino-3,5-dichloro-N-isopropylbenzamide can be compared with other similar compounds, such as:
2-Amino-3,5-dichlorobenzamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
2-Amino-3,5-dichloro-N-methylbenzamide: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
2-Amino-3,5-dichloro-N-ethylbenzamide: Has an ethyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl group, which can enhance its interactions with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C10H12Cl2N2O |
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Molecular Weight |
247.12 g/mol |
IUPAC Name |
2-amino-3,5-dichloro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-5(2)14-10(15)7-3-6(11)4-8(12)9(7)13/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
WKBYLCWABDZFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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